1-(4-methylphenyl)-5-(tetrahydrofuran-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-methylphenyl)-5-(tetrahydrofuran-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-5-(tetrahydrofuran-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of the Azide: The starting material, 4-methylphenyl azide, is synthesized from 4-methylphenylamine through a diazotization reaction followed by azidation.
Preparation of the Alkyne: The alkyne precursor, 2-(tetrahydrofuran-2-yl)acetylene, is prepared through the dehydrohalogenation of 2-(tetrahydrofuran-2-yl)ethyl bromide.
Cycloaddition Reaction: The azide and alkyne are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-5-(tetrahydrofuran-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
1-(4-methylphenyl)-5-(tetrahydrofuran-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s triazole ring is known for its potential as a pharmacophore in drug design. It may exhibit antimicrobial, antifungal, or anticancer activities.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving triazole-containing molecules.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-(tetrahydrofuran-2-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, contributing to its biological activity. The phenyl and tetrahydrofuran groups may also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-(4-methylphenyl)-5-(tetrahydrofuran-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a similar structure but with a chlorine substituent on the phenyl ring, which may alter its chemical and biological properties.
1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the tetrahydrofuran ring, which may affect its solubility and reactivity.
1-(4-methylphenyl)-5-(tetrahydrofuran-2-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may influence its acidity and potential for forming salts.
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-(oxolan-2-yl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-4-6-10(7-5-9)17-13(11-3-2-8-20-11)12(14(18)19)15-16-17/h4-7,11H,2-3,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCSKXVAZWQFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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